molecular formula C26H25FN4O4S B11358566 N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11358566
M. Wt: 508.6 g/mol
InChI Key: MBNGJSPLKHSGIP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, coupling reactions, and other organic transformations. Common reagents used in these reactions include halogenated intermediates, amines, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials, catalysts, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide include other pyrimidine derivatives with similar structural features and biological activities. Examples include:

  • 5-Fluorouracil
  • Pyrimethamine
  • Sulfadiazine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which may confer distinct biological activities, selectivity, and potency. This uniqueness can make it a valuable compound for specific research and therapeutic applications.

Properties

Molecular Formula

C26H25FN4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25FN4O4S/c1-17-6-11-22(18(2)13-17)29-25(32)24-23(14-28-26(30-24)36(3,33)34)31(16-21-5-4-12-35-21)15-19-7-9-20(27)10-8-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

MBNGJSPLKHSGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)F)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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